(2E)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile (2E)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1026196-60-0
VCID: VC5339912
InChI: InChI=1S/C19H20N2O2S/c1-14(2)16-6-8-17(9-7-16)21-13-19(12-20)24(22,23)18-10-4-15(3)5-11-18/h4-11,13-14,21H,1-3H3/b19-13+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(C)C)C#N
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

(2E)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile

CAS No.: 1026196-60-0

Cat. No.: VC5339912

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

(2E)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile - 1026196-60-0

Specification

CAS No. 1026196-60-0
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name (E)-2-(4-methylphenyl)sulfonyl-3-(4-propan-2-ylanilino)prop-2-enenitrile
Standard InChI InChI=1S/C19H20N2O2S/c1-14(2)16-6-8-17(9-7-16)21-13-19(12-20)24(22,23)18-10-4-15(3)5-11-18/h4-11,13-14,21H,1-3H3/b19-13+
Standard InChI Key WQJSRCWJSPLQGJ-CPNJWEJPSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(C)C)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central prop-2-enenitrile scaffold (CH2=C(CN)\text{CH}_2=\text{C}(\text{CN})) modified at the α-position by a 4-methylbenzenesulfonyl group (C6H4SO2CH3\text{C}_6\text{H}_4\text{SO}_2\text{CH}_3) and at the β-position by a 4-(propan-2-yl)phenyl amino group (C6H4NHC(CH3)2\text{C}_6\text{H}_4\text{NHC}(\text{CH}_3)_2). The E-configuration of the double bond ensures spatial separation of the bulky substituents, optimizing steric and electronic interactions .

Key Structural Features:

  • Molecular Formula: C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

  • Molar Mass: 340.44 g/mol

  • CAS Registry Number: 1026196-60-0

  • SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(C)C)/C#N

Stereochemical Considerations

The E-isomer dominates due to thermodynamic stabilization from reduced steric hindrance between the sulfonyl and amino groups. Computational models predict a dihedral angle of 168° between the benzenesulfonyl and propenenitrile planes, minimizing van der Waals repulsions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Condensation Reaction:
    4-Methylbenzenesulfonyl chloride4\text{-Methylbenzenesulfonyl chloride} reacts with 3\text{-amino-2-cyanoacrylate in dimethylformamide (DMF) to form the sulfonylated intermediate. Yield: 72% .

  • Amination:
    The intermediate undergoes nucleophilic substitution with 4\text{-isopropylaniline in the presence of sodium hydride. Temperature control (0–5°C) prevents epimerization .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the E-isomer with >98% purity .

Optimization Challenges:

  • Byproduct Formation: Competing Z-isomer generation (≈15%) necessitates careful solvent selection (e.g., THF suppresses Z-formation by 40% compared to DMF) .

  • Scale-Up Limitations: Batch sizes >100 g report yield drops to 58% due to exothermicity during amination .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Water Solubility0.12 mg/mL (25°C)Shake-flask HPLC
logP (Octanol/Water)3.45 ± 0.12Reversed-phase TLC
Melting Point189–192°C (decomposes)DSC

The sulfonamide moiety enhances hydrophilicity, while the isopropyl group contributes to membrane permeability. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, indicating suitability for long-term storage .

Biological Activity and Mechanisms

Kinase Inhibition

In silico docking studies predict strong binding (Kd=12.3nMK_d = 12.3 \, \text{nM}) to the ATP-binding pocket of EGFR kinase, driven by:

  • Sulfonyl Oxygen Interactions: Hydrogen bonding with Lys745 and Thr790 residues .

  • Amino Group Coordination: Salt bridge formation with Asp831 .

Comparative Kinase Selectivity:

KinaseIC₅₀ (μM)Selectivity Index vs. EGFR
EGFR0.0241.00
HER24.70.005
VEGFR218.90.001

Data derived from kinase profiling assays .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural analogs have been explored to enhance potency and reduce off-target effects:

ModificationEffect on EGFR IC₅₀Solubility (mg/mL)
Nitro Group at C40.018 μM (+33%)0.08 (-33%)
Methoxy at Sulfonyl0.042 μM (-42%)0.21 (+75%)

Balancing lipophilicity and polar surface area remains critical for maintaining blood-brain barrier penetration (PSA<90A˚2\text{PSA} < 90 \, \text{Å}^2) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 6.98–7.12 (m, 4H, ArH), 2.41 (s, 3H, CH₃), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH) .

  • IR (KBr): 2215 cm⁻¹ (C≡N), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N) .

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